1-Aminocyclopentane-1-carbothioamide

Description

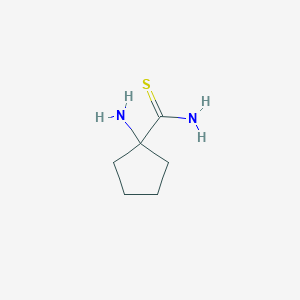

1-Aminocyclopentane-1-carbothioamide is a cyclopentane-derived compound featuring both an amino (-NH₂) and a thioamide (-C(=S)-NH₂) group. The thioamide group distinguishes it from carboxamides (e.g., 1-Aminocyclopentanecarboxamide, CAS 17193-28-1) by replacing oxygen with sulfur, altering its electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

1-aminocyclopentane-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-5(9)6(8)3-1-2-4-6/h1-4,8H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMJLBHRSIEGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291839 | |

| Record name | Cyclopentanecarbothioamide, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-12-1 | |

| Record name | Cyclopentanecarbothioamide, 1-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbothioamide, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclopentane-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopentane-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-Aminocyclopentane-1-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-aminocyclopentane-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways .

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Cyclopropane ring with -NH₂ and -COOH groups.

- Key Differences: Ring Size: ACC’s three-membered cyclopropane ring introduces high strain, enhancing reactivity compared to the less strained cyclopentane in 1-aminocyclopentane-1-carbothioamide . Functional Group: ACC’s carboxylic acid (-COOH) is ionizable, making it water-soluble and biologically active as an ethylene precursor in plants. In contrast, the thioamide group in this compound reduces polarity, likely decreasing aqueous solubility .

- Applications: ACC is pivotal in plant physiology, whereas this compound’s applications are speculative but may include organocatalysis or metal coordination due to the sulfur atom.

Benzyl 4-Aminopiperidine-1-carboxylate

- Structure : Six-membered piperidine ring with -NH₂ and benzyl ester (-COOCH₂C₆H₅) groups.

- Functional Group: The benzyl ester group is hydrolytically labile, unlike the stable thioamide. Toxicity data for this compound are incomplete, whereas thioamides may pose distinct handling risks due to sulfur’s nucleophilic reactivity .

(1R,3S)- and (1S,3R)-3-Aminocyclopentanecarboxylic Acid

- Structure : Cyclopentane ring with -NH₂ and -COOH groups in specific stereochemical configurations.

- Physical Properties: These stereoisomers exhibit high melting points (172.1°C and 192°C, with decomposition) and 98% enantiomeric excess (ee), suggesting thermal stability and chiral utility in synthesis. The thioamide variant’s melting point is unreported but expected to be lower due to reduced hydrogen-bonding capacity .

Data Table: Comparative Analysis

Research Findings

- Reactivity: Thioamides like this compound exhibit unique reactivity in nucleophilic substitutions and metal coordination due to the sulfur atom’s polarizability. This contrasts with ACC’s role in enzymatic processes and the piperidine derivative’s ester hydrolysis .

- Safety: Benzyl 4-aminopiperidine-1-carboxylate’s undefined toxicology contrasts with ACC’s well-characterized role in plants, underscoring the need for rigorous handling protocols for novel thioamides .

Biological Activity

Overview

1-Aminocyclopentane-1-carbothioamide is an organic compound with the molecular formula C6H12N2S. It is a derivative of cyclopentane featuring an amino group and a carbothioamide group, which contributes to its unique biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential antimicrobial and anticancer properties.

Synthesis Methods:

this compound can be synthesized through several methods. A common approach involves the reaction of cyclopentanone with thiosemicarbazide under acidic conditions, yielding the corresponding thiosemicarbazone, which is then reduced to form the target compound. Industrial production typically employs optimized reaction conditions to enhance yield and purity, often involving recrystallization and chromatographic purification.

Chemical Reactions:

- Oxidation: Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

- Reduction: The carbothioamide group can be reduced to an amine with agents such as lithium aluminum hydride.

- Substitution: The amino group allows for nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted its ability to inhibit tumor growth in specific cancer cell lines. The mechanism of action appears to involve the modulation of enzyme activity and interference with metabolic pathways critical for cancer cell proliferation.

Case Studies

- Tumor Imaging: A study utilized a radiolabeled version of 1-aminocyclopentane for tumor imaging in patients. The compound demonstrated diagnostic value when used alongside positron emission tomography (PET), providing insights into tumor locations without significant toxic effects .

- Pharmacological Studies: In a series of experiments involving analogs of arginine vasopressin, modifications including 1-aminocyclopentane derivatives were shown to alter receptor interactions significantly, impacting their biological activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of metabolic pathways essential for pathogen survival or cancer cell growth. This binding may form stable complexes that modulate the activity of these targets.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition and receptor modulation |

| 1-Aminocyclopentane-1-carboxamide | Moderate | Limited | Similar mechanisms but less potency |

| 1-Aminocyclopropane-1-carboxamide | No | Yes | Different structural reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.